Oral Bioavailability: Only Oral KIF11 Inhibitor in Clinical Development
4SC-205 is the only orally bioavailable Eg5/KIF11 inhibitor that has entered clinical trials [1][2]. In contrast, the leading clinical KIF11 inhibitors ispinesib and filanesib are administered exclusively via intravenous infusion . This represents a categorical difference in route of administration.
| Evidence Dimension | Route of administration |
|---|---|
| Target Compound Data | Oral, once-daily dosing |
| Comparator Or Baseline | Ispinesib (SB-715992): intravenous; Filanesib (ARRY-520): intravenous |
| Quantified Difference | Oral versus intravenous (categorical) |
| Conditions | Phase I clinical development; published clinical trial data |
Why This Matters
Oral administration enables outpatient chronic daily dosing, significantly reducing healthcare resource utilization and offering better patient compliance compared to intravenous regimens.
- [1] Mross KB, Scharr D, Richly H, et al. First-in-human study of 4SC-205 (AEGIS), a novel oral inhibitor of Eg5 kinesin spindle protein. J Clin Oncol. 2014;32(15_suppl):2564. doi:10.1200/jco.2014.32.15_suppl.2564 View Source
- [2] 4SC AG. 4SC receives milestone payment from Link Health – Link Health initiates Phase I clinical study of LH031 (4SC-205) in advanced solid malignancies or lymphoma. Press release. 2019 Aug 13. View Source
